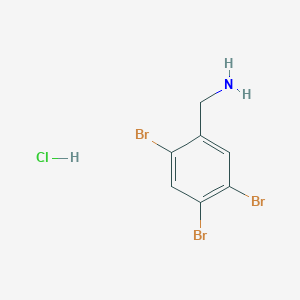

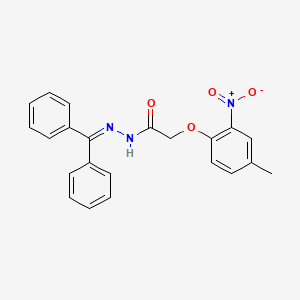

(2,4,5-Tribromophenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4,5-Tribromophenyl)methanamine hydrochloride is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a crystalline powder that is soluble in water and has a molecular weight of 322.49 g/mol. This compound is widely used in the field of medicinal chemistry and has shown promising results in various scientific studies.

Wissenschaftliche Forschungsanwendungen

Dual Serotonin/Noradrenaline Reuptake Inhibition

- Research has shown that certain methanamine derivatives, like 1-(2-phenoxyphenyl)methanamines, exhibit selective dual 5-HT (serotonin) and NA (noradrenaline) reuptake pharmacology. Such properties are significant in the context of developing antidepressants (Whitlock, Blagg, & Fish, 2008).

Chiral Discrimination Mechanisms

- A study on the separation of chiral methanamine hydrochloride derivatives using amylose tris(3,5-dimethylphenyl)carbamate stationary phase revealed insights into chiral discrimination mechanisms. This research contributes to understanding the interactions in chiral chromatography, important for pharmaceutical applications (Bereznitski et al., 2002).

Synthesis and Characterization of Novel Compounds

- Methanamine derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved with high yield, with the compound being characterized by various spectroscopic techniques. This kind of research aids in the development of new compounds with potential applications in various scientific fields (Shimoga, Shin, & Kim, 2018).

Catalyst Development in Chemical Reactions

- Methanamine derivatives are also utilized in the development of catalysts. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to create N-heterocyclic ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation reactions. Such studies are crucial for advancing catalyst technology in chemical manufacturing (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Drug Delivery System Development

- Methanamine compounds have been explored in drug delivery systems. A study on the preparation of liposomal nanoparticles incorporating terbinafine hydrochloride, a methanamine derivative, looked at in vitro drug release studies. Such research is instrumental in improving drug delivery mechanisms (Koutsoulas, Pippa, Demetzos, & Žabka, 2014).

Anticancer Activity of Complexes

- Research into palladium (Pd)II and platinum (Pt)II complexes based on methanamine derivatives, such as R-(phenyl)methanamine, has shown promising results in anticancer activity. This line of research is pivotal in the development of new anticancer drugs (Mbugua et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2,4,5-tribromophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVFHROSAVFNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br3ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,5-Tribromophenyl)methanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

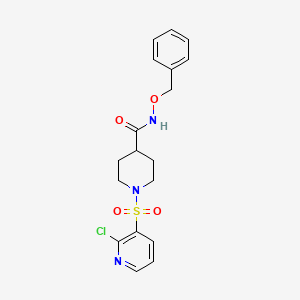

![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)

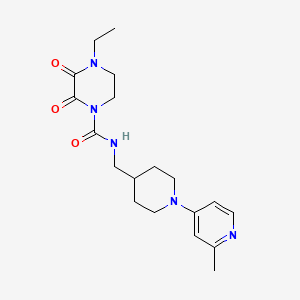

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2422179.png)

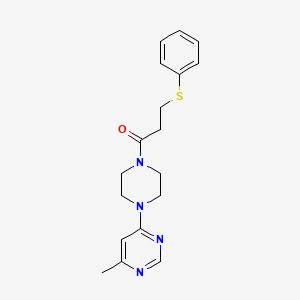

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)